(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester
Description
The compound "(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester" is a triglyceride analog featuring a glycerol backbone esterified with three unsaturated fatty acid chains. The central octadecatrienoic acid moiety contains three conjugated double bonds at positions 6, 9, and 12 (all Z-configuration), while the two acyloxy groups attached to the propyl ester are derived from (9Z,12Z)-9,12-octadecadienoic acid. This structural complexity confers unique physicochemical properties, such as high unsaturation, which may influence reactivity, stability, and biological activity .
Properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,34,37,54H,4-15,22-24,31-33,35-36,38-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDGUGNAHCFRDF-WKODUYASSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester is a complex organic molecule derived from gamma-linolenic acid (GLA). This compound exhibits significant biological activity due to its structural properties and functional groups that facilitate various biochemical interactions. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Chemical Structure and Properties
The compound is an ester formed from the reaction of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid and a propylene glycol derivative. Its molecular formula is with a molecular weight of 482.71 g/mol. The presence of multiple double bonds in the Z configuration contributes to its unique physical and chemical properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.71 g/mol |
| CAS Number | Not specified |
| Structure | Ester of GLA |
Biological Activities
Research indicates that octadecatrienoic acids exhibit various biological activities including:
- Anti-inflammatory Effects : GLA has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This property is crucial in conditions such as arthritis and inflammatory bowel disease.
- Cardiovascular Health : Compounds derived from GLA can positively affect lipid profiles by lowering triglycerides and cholesterol levels. This action supports cardiovascular health by reducing the risk of atherosclerosis.
- Cell Proliferation and Apoptosis : Studies have demonstrated that GLA derivatives can influence cell growth and apoptosis in cancer cells. They may induce apoptosis in certain cancer cell lines while promoting normal cell proliferation.
- Neuroprotective Properties : Some research suggests that GLA can have neuroprotective effects, potentially benefiting conditions like multiple sclerosis and other neurodegenerative diseases by modulating inflammatory responses in the nervous system.
Case Studies
Several studies have investigated the biological activities associated with gamma-linolenic acid and its derivatives:
- Study on Inflammation : A study published in the Journal of Nutritional Biochemistry explored how GLA supplementation reduced markers of inflammation in patients with rheumatoid arthritis. The results indicated a significant decrease in C-reactive protein (CRP) levels after 12 weeks of treatment.
- Cardiovascular Effects : Research published in Atherosclerosis examined the impact of GLA on lipid metabolism in hyperlipidemic patients. The study found that participants who consumed GLA-enriched oils experienced a notable reduction in LDL cholesterol levels.
- Cancer Research : A study featured in Cancer Letters reported that GLA induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding suggests potential therapeutic applications for GLA derivatives in oncology.
The biological activities of (6Z,9Z,12Z)-6,9,12-octadecatrienoic acid derivatives are largely attributed to their ability to modulate signaling pathways involved in inflammation and cell growth:
- Cyclooxygenase Inhibition : GLA can inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins that mediate inflammation.
- Lipid Mediator Production : The metabolism of GLA leads to the production of anti-inflammatory lipid mediators such as prostaglandin E1 (PGE1), which plays a role in maintaining vascular health.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table highlights structural and functional differences between the target compound and analogous esters:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
